![molecular formula C22H21N5O3 B2643282 methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate CAS No. 840480-54-8](/img/structure/B2643282.png)

methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

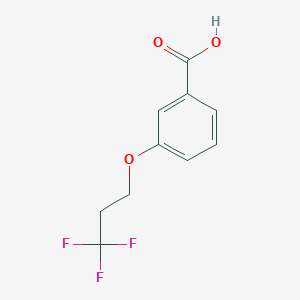

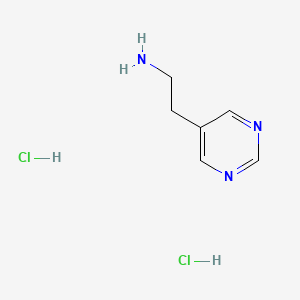

“Methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate” is a chemical compound with the molecular formula C22H21N5O3 . Its average mass is 403.434 Da and its monoisotopic mass is 403.164429 Da . This compound is available for purchase with CAS No. 840480-54-8.

Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 21 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms . The exact arrangement of these atoms forms the unique structure of the compound.Wissenschaftliche Forschungsanwendungen

Antibacterial Activities : Methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives have shown potent inhibitory activity against different bacterial strains, suggesting their potential as antibacterial agents (Murthy et al., 2011).

Synthesis and Reactivity : Research has focused on the synthesis of pyrrolo[1,2-α]quinoxaline via oxidative coupling, demonstrating the compound's versatility in chemical reactions and potential applications in organic synthesis (Ahn et al., 2021).

GABAA/Benzodiazepine Receptor Interaction : Imidazo[1,5-a]quinoxaline amides and carbamates, structurally similar to the queried compound, have shown high affinity for the GABAA/benzodiazepine receptor, indicating potential neurological or pharmacological applications (Tenbrink et al., 1994).

Mosquito Larvicidal Activity : Certain derivatives of quinoxalines have demonstrated significant mosquito larvicidal activity, suggesting potential applications in pest control (Rajanarendar et al., 2010).

Biomimetic Hydrogen Sources : 4,5-Dihydropyrrolo[1,2-a]quinoxalines have been used as tunable and regenerable biomimetic hydrogen sources in asymmetric hydrogenation, indicating their utility in synthetic chemistry (Chen et al., 2014).

Synthesis of Tetracyclic Diazaphenothiazine Analogues : Studies on the synthesis of phenothiazine derivatives containing quinoline and pyridine fragments show applications in the development of compounds with potential anticancer and antibacterial properties (Empel et al., 2021).

Multifunctional Drug Candidate : A tetracyclic butyrophenone derivative, structurally related to the queried compound, has shown potential as a multifunctional drug candidate for the treatment of neuropsychiatric and neurological disorders, demonstrating the broad potential of this chemical class (Li et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

Pyrrolopyrazine, a scaffold that includes a pyrrole ring and a pyrazine ring, is a nitrogen-containing heterocyclic compound that has been associated with a wide range of biological activities . This suggests that “methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate” and similar compounds could have potential applications in medicinal chemistry and drug discovery .

Eigenschaften

IUPAC Name |

methyl 4-[2-amino-3-(propylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-3-12-24-21(28)17-18-20(26-16-7-5-4-6-15(16)25-18)27(19(17)23)14-10-8-13(9-11-14)22(29)30-2/h4-11H,3,12,23H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYYEBHAEUCXNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2643201.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2643208.png)

![[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine](/img/structure/B2643209.png)

![(Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2643212.png)

![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B2643214.png)

![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2643219.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2643220.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2643221.png)